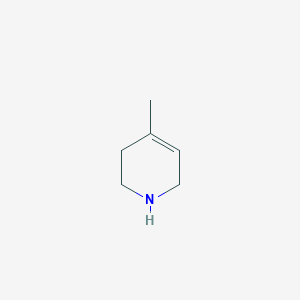

4-Methyl-1,2,3,6-tetrahydropyridine

Descripción

Discovery and Early Investigations of Tetrahydropyridines

The historical development of tetrahydropyridine chemistry traces back to fundamental investigations into nitrogen-containing heterocycles, with early researchers recognizing the potential of these partially saturated pyridine derivatives in synthetic chemistry. Tetrahydropyridines, also known as piperideines, were first identified as heterocycles with the formula C₅H₉N, existing in three distinct isomers that differ by the location of the double bond within the ring system. The discovery of these compounds emerged from systematic studies of pyridine reduction products and investigations into nitrogen heterocycle synthesis methodologies.

Initial research into tetrahydropyridines revealed their classification as important intermediates in the synthesis of fully saturated piperidine derivatives. Early synthetic approaches focused on partial reduction of pyridinium salts using borohydride reagents, which provided access to N-alkyltetrahydropyridines. The development of modified Ireland-Claisen rearrangement procedures and ring-closing olefin metathesis methodologies further expanded the synthetic accessibility of the tetrahydropyridine ring system. These foundational investigations established the framework for understanding the chemical behavior and synthetic utility of tetrahydropyridine derivatives.

The significance of tetrahydropyridines became more pronounced following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the context of neurochemical research. This particular discovery, occurring in the 1980s, highlighted the biological relevance of tetrahydropyridine structures and sparked renewed interest in their synthesis and chemical properties. The identification of tetrahydropyridines in natural products, including alkaloids from various plant sources, further validated their importance in chemical research and provided additional motivation for developing efficient synthetic methodologies.

Position of 4-Methyl-1,2,3,6-tetrahydropyridine in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its unique structural features and chemical reactivity profile. The compound exhibits a six-membered ring containing one nitrogen atom with a specific double bond arrangement characteristic of the 1,2,3,6-tetrahydropyridine isomer. Its International Union of Pure and Applied Chemistry name, this compound, reflects the precise positioning of the methyl substituent at the 4-position of the tetrahydropyridine ring system.

The molecular structure of this compound can be represented by the simplified molecular-input line-entry system notation CC1=CCNCC1, which clearly indicates the arrangement of atoms within the ring system. The compound's Chemical Abstracts Service registry number, 694-50-8, provides unique identification within chemical databases. The molecular geometry reveals a boat conformation in the dihydropyridine system, as determined through semiempirical calculations. This conformational preference influences the compound's reactivity patterns and interactions with other chemical species.

Within the broader context of nitrogen heterocycles, this compound represents an important class of compounds that bridge the gap between fully aromatic pyridines and completely saturated piperidines. The presence of the double bond within the ring system provides opportunities for further chemical transformations while maintaining the basic nitrogen heterocycle framework. This structural characteristic makes the compound particularly valuable in synthetic chemistry, where it can serve as both a synthetic intermediate and a precursor to more complex molecular architectures.

Relationship to Other Tetrahydropyridine Derivatives

The structural relationship between this compound and other tetrahydropyridine derivatives reveals important patterns in heterocyclic chemistry and synthetic accessibility. Within the tetrahydropyridine family, three primary isomers exist: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine, each characterized by different double bond positions. This compound belongs to the 1,2,3,6-tetrahydropyridine subclass, distinguished by the presence of the double bond between carbons 4 and 5.

Comparative analysis with related compounds reveals significant structural diversity within substituted tetrahydropyridines. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine differs by having both N-methyl and 4-phenyl substitutions, while maintaining the same core ring system. The 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine derivative represents another closely related structure where the nitrogen bears a benzyl group instead of remaining unsubstituted. These structural variations demonstrate the versatility of the tetrahydropyridine scaffold for chemical modification.

Synthetic relationships between this compound and other derivatives often involve common intermediate pathways and reaction mechanisms. Research has shown that highly substituted 1,2,3,6-tetrahydropyridines can be prepared through rhodium-catalyzed carbon-hydrogen activation followed by alkyne coupling and subsequent electrocyclization. These cascade processes enable the preparation of tetrahydropyridines with multiple substituents, including methyl groups at various positions, demonstrating the synthetic interconnectedness of these compounds. The ability to introduce different substituents while maintaining the core tetrahydropyridine structure provides access to diverse chemical libraries for research applications.

Significance in Chemical Research and Applications

The significance of this compound in chemical research extends across multiple domains, including synthetic methodology development, catalytic processes, and heterocyclic chemistry advancement. Recent research has demonstrated the compound's utility in developing novel synthetic approaches for constructing complex nitrogen-containing molecules. The availability of this compound as a commercial product from various chemical suppliers underscores its importance in research applications.

In catalytic hydrogenation research, tetrahydropyridine derivatives, including this compound, have served as model compounds for developing new reduction methodologies. Studies utilizing rhodium oxide catalysts have shown effective hydrogenation of functionalized pyridines under mild conditions, with tetrahydropyridines serving as important intermediates in these processes. Electrocatalytic hydrogenation research has also employed tetrahydropyridine derivatives to understand reaction mechanisms and optimize synthetic conditions. These investigations contribute to the development of more efficient and environmentally friendly synthetic methods.

The compound's role in pharmaceutical chemistry research represents another significant application area. Tetrahydropyridine-containing compounds have been identified in numerous bioactive natural products and synthetic pharmaceutical agents. Structure-activity relationship studies utilizing this compound and related derivatives have provided insights into the molecular features responsible for biological activity. This research has supported the development of new therapeutic compounds and advanced understanding of heterocyclic pharmacophores.

Advanced synthetic methodologies have incorporated this compound in complex cascade reactions and multi-component coupling processes. Research has demonstrated the preparation of highly substituted tetrahydropyridines through one-pot procedures involving carbon-hydrogen activation, alkyne coupling, and electrocyclization. These methodologies achieve yields up to 95% with excellent diastereoselectivity, highlighting the synthetic value of tetrahydropyridine derivatives. The development of such efficient synthetic routes has expanded access to diverse tetrahydropyridine libraries for research applications.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| Chemical Abstracts Service Number | 694-50-8 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular-Input Line-Entry System | CC1=CCNCC1 |

| International Chemical Identifier | InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 |

Propiedades

IUPAC Name |

4-methyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGVOANXLNJMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411834 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-50-8 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyl-1,2,3,6-tetrahydropyridine can be synthesized through the partial reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents . Another approach includes a modified Ireland-Claisen rearrangement, which leads to tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been used to establish the tetrahydropyridine ring system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is commercially available and used in various research applications. The production typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and stability .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium (MPP+), a neurotoxic metabolite.

Reduction: Partial reduction of pyridinium salts using borohydride reagents.

Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system, affecting its pharmacological properties.

Major Products: The major product formed from the oxidation of this compound is 1-methyl-4-phenylpyridinium (MPP+), which is known for its neurotoxic effects .

Aplicaciones Científicas De Investigación

4-Methyl-1,2,3,6-tetrahydropyridine is widely used in scientific research, particularly in the study of neurodegenerative diseases. Its applications include:

Neurological Research: The compound is used to induce Parkinson’s disease-like symptoms in animal models, helping researchers study the disease’s pathology and potential treatments.

Pharmacological Studies: It serves as a model compound to investigate the effects of neurotoxins on dopaminergic neurons.

Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mecanismo De Acción

4-Methyl-1,2,3,6-tetrahydropyridine itself is not directly harmful but is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) in glial cells . MPP+ selectively targets and destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson’s disease . This process involves interference with complex I of the electron transport chain, causing cell death and the buildup of free radicals .

Comparación Con Compuestos Similares

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

Structural Features :

- MPTP substitutes the 4-methyl group in 4-Methyl-1,2,3,6-tetrahydropyridine with a phenyl ring and adds a methyl group at the 1-position.

Mechanism of Neurotoxicity :

Neuropathological Effects :

Research Utility :

Rotenone

Structural Features :

- A naturally occurring isoflavonoid with a complex tricyclic structure, unrelated to tetrahydropyridines but shares mitochondrial toxicity.

Mechanism of Neurotoxicity :

Neuropathological Effects :

Research Utility :

Comparative Data Table

Research Findings and Implications

- MPTP vs. Rotenone: MPTP models are ideal for studying acute DA neuron degeneration and neuroinflammation . Rotenone models better replicate chronic mitochondrial dysfunction and α-synuclein pathology .

- This compound: While structurally simpler, its analogs like MPTP highlight how minor substitutions (e.g., phenyl vs.

Actividad Biológica

4-Methyl-1,2,3,6-tetrahydropyridine (4-MTHP) is a nitrogen-containing heterocyclic compound that has garnered attention for its biological activity, particularly in relation to neurotoxicity and potential therapeutic applications. Its structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) raises significant interest in understanding its pharmacological properties and mechanisms of action.

4-MTHP is characterized by the following chemical attributes:

- Molecular Formula : CHN

- Molecular Weight : 99.16 g/mol

- Structure : The compound features a tetrahydropyridine ring with a methyl group at the 4-position.

Research indicates that 4-MTHP shares some neurotoxic properties with MPTP. MPTP is known to be metabolized by monoamine oxidase (MAO), leading to the formation of the toxic metabolite 1-methyl-4-phenylpyridinium (MPP), which selectively destroys dopaminergic neurons in the substantia nigra and induces parkinsonism in humans and primates .

Mechanism of Neurotoxicity

The mechanism through which 4-MTHP exerts its neurotoxic effects may involve:

- Oxidative Stress : Similar to MPTP, 4-MTHP may lead to increased oxidative stress within neurons due to the generation of reactive oxygen species (ROS) following MAO-mediated metabolism.

- Metal Dyshomeostasis : The interaction with redox-active metals (e.g., iron) has been implicated in the neurotoxic effects observed in models of Parkinson's disease .

Biological Activity Overview

The biological activities associated with 4-MTHP can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotoxicity | Induces cell death in dopaminergic neurons through oxidative stress mechanisms. |

| MAO Substrate | Acts as a substrate for monoamine oxidase, leading to toxic metabolite formation. |

| Potential Therapeutic Effects | Some derivatives exhibit anti-inflammatory and antioxidant properties. |

Case Studies and Research Findings

- Neurotoxic Analog Studies : In studies comparing various tetrahydropyridine analogs, including 4-MTHP, it was found that several compounds were neurotoxic when oxidized by MAO. These findings suggest that while 4-MTHP may have therapeutic potential, caution is warranted due to its neurotoxic effects .

- Animal Models : Experiments using primate models have demonstrated that systemic administration of MPTP leads to parkinsonism, highlighting the relevance of studying similar compounds like 4-MTHP in understanding neurodegenerative diseases .

Pharmacological Potential

Despite its neurotoxic properties, there is ongoing research into the pharmacological potential of tetrahydropyridines. Some derivatives have shown promise as:

- Antioxidants : Compounds derived from tetrahydropyridine structures may exhibit antioxidant activity, potentially mitigating oxidative damage in cells .

- Anti-inflammatory Agents : Certain analogs have been investigated for their ability to reduce inflammation, which is a key component in many neurodegenerative diseases.

Q & A

Q. What experimental methodologies are recommended to assess MPTP-induced neurotoxicity in dopaminergic neurons?

To evaluate MPTP's neurotoxic effects, researchers should:

- Use immunohistochemistry (IHC) to quantify tyrosine hydroxylase (TH) loss in the substantia nigra (SN) and striatum, as TH is a marker of dopaminergic neuron integrity .

- Measure mitochondrial complex I activity via spectrophotometric assays tracking NADH oxidation rates at 340 nm, normalized to citrate synthase activity .

- Employ Western blotting with antibodies against TH and phosphorylated α-synuclein (p-S129) to assess neuronal loss and Lewy body-like pathology .

- Conduct behavioral tests (e.g., pole, rotarod, open field) to quantify motor deficits, though these may not distinguish between MPTP and other neurotoxins like rotenone .

Q. How does MPTP selectively target dopaminergic neurons?

MPTP is metabolized by monoamine oxidase B (MAO-B) to MPP⁺, which is transported into dopaminergic neurons via the dopamine transporter (DAT). MPP⁺ inhibits mitochondrial complex I, causing oxidative stress and ATP depletion. Key methods to validate this include:

- Synaptosomal uptake assays using radiolabeled MPP⁺ to confirm DAT-mediated transport .

- Autoradiography to map MPP⁺ accumulation in dopamine-rich regions like the striatum .

- Pharmacological blockade of DAT (e.g., mazindol) to prevent MPTP-induced neurodegeneration .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between neurobehavioral and neuropathological outcomes in MPTP models?

While MPTP and rotenone induce similar motor deficits, their pathological profiles differ:

- MPTP causes pronounced TH⁺ neuron loss and neuroinflammation (GFAP⁺ astrocytes, Iba-1⁺ microglia) but lacks Lewy bodies .

- Rotenone models show mitochondrial complex I dysfunction and Lewy body formation but milder neuronal loss . To address contradictions, combine multi-modal approaches:

- Pair behavioral tests with IHC for TH, NeuN (neuronal survival), and p-S129 α-synuclein .

- Use mitochondrial respirometry (e.g., Oxygraph-2k) to compare complex I/II activity and coupling efficiency between models .

Q. What criteria should guide the selection of MPTP vs. rotenone for Parkinson’s disease (PD) modeling?

- MPTP is preferred for studying :

- Dopaminergic neuron degeneration and neuroinflammation .

- Striatal dopamine depletion via HPLC or microdialysis .

- Rotenone is better suited for :

- Mitochondrial dysfunction (complex I inhibition) and Lewy body pathology .

- Chronic systemic toxicity models via oral administration .

- Note: MPTP has higher mortality rates, while rotenone requires longer exposure .

Q. How can researchers evaluate MPTP-induced neuroinflammation and its role in PD progression?

- Quantify glial activation using immunofluorescence for GFAP (astrocytes) and Iba-1 (microglia) in SN sections .

- Measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or qPCR in SN homogenates .

- Use confocal microscopy to colocalize p-S129 α-synuclein with activated glia, linking protein aggregation to inflammation .

Methodological Considerations

Q. What statistical approaches are critical for analyzing mitochondrial dysfunction in MPTP models?

- Normalize complex I activity to citrate synthase to control for mitochondrial content .

- Use one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., control, MPTP, rotenone) .

- Apply Tamhane’s T2 test if variances are unequal .

Q. How do researchers validate Lewy body-like pathology in MPTP models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.